
3-(1-Aminocyclopropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminocyclopropyl)aniline is an organic compound with the molecular formula C9H12N2 It features an aniline moiety substituted with an aminocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)aniline typically involves the reaction of aniline with a cyclopropylamine derivative. One common method is the nucleophilic substitution reaction where aniline reacts with 1-chlorocyclopropane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminocyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of nitrosoaniline or nitroaniline.
Reduction: Regeneration of the parent amine from nitro derivatives.
Substitution: Formation of halogenated or nitrated aniline derivatives.
Scientific Research Applications
3-(1-Aminocyclopropyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-(1-Aminocyclopropyl)aniline exerts its effects involves interactions with various molecular targets. The aminocyclopropyl group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic ring allows for π-π interactions with other aromatic systems, which can be crucial in biological systems and material science applications.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine without the cyclopropyl group.
Cyclopropylamine: Lacks the aromatic ring present in 3-(1-Aminocyclopropyl)aniline.
3-Nitroaniline: Contains a nitro group instead of the aminocyclopropyl group.
Uniqueness
This compound is unique due to the presence of both an aniline moiety and an aminocyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both aromatic and cyclopropyl functionalities are desired.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-(1-aminocyclopropyl)aniline |
InChI |
InChI=1S/C9H12N2/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,10-11H2 |
InChI Key |
ZZIDQSYUJFBUOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


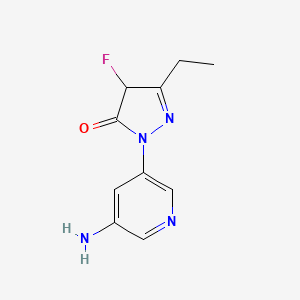
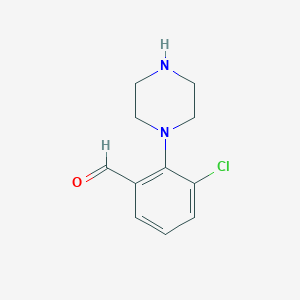
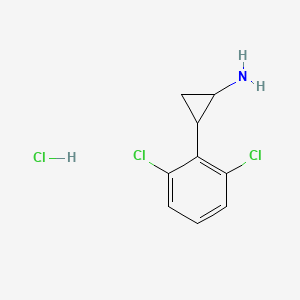
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)
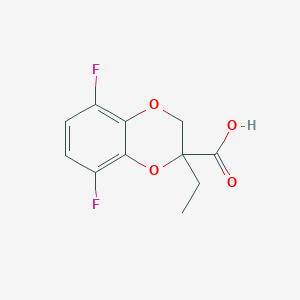
![2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid](/img/structure/B13174883.png)
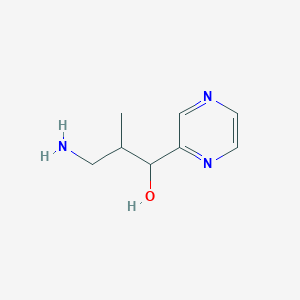
![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)

![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13174905.png)
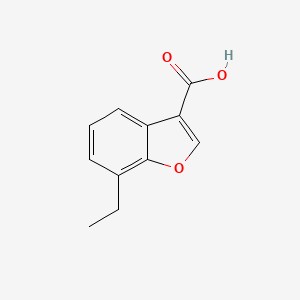
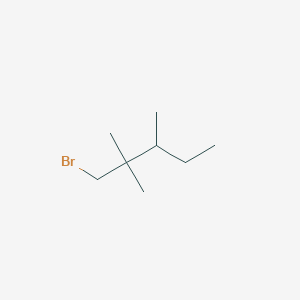
![1-[3-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13174920.png)

